molecular formula C15H20O11 B014107 methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate CAS No. 108032-41-3

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate

Cat. No.: B014107
CAS No.: 108032-41-3
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-RLPMIEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a synthetic carbohydrate derivative used primarily in the field of carbohydrate chemistry. It is known for its role as a glycosyl donor in various glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates .

Preparation Methods

The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate typically involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. The first step is Ferrier’s photobromination, followed by a radical reduction using tris(trimethylsilyl)silane . This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-RLPMIEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483620
Record name Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108032-41-3
Record name Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.